Ganoderic acid L

Description

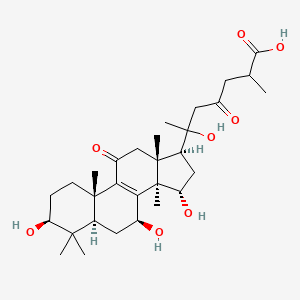

Structure

2D Structure

Properties

CAS No. |

102607-24-9 |

|---|---|

Molecular Formula |

C30H46O8 |

Molecular Weight |

534.7 g/mol |

IUPAC Name |

(2R,6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H46O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-22,32,34-35,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,22+,27+,28-,29+,30+/m1/s1 |

InChI Key |

RZBILUATLYXZLI-IMAZOSPNSA-N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Ganoderic Acid L: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid L is a highly oxygenated lanostane-type triterpenoid (B12794562) found in fungi of the Ganoderma genus, which have been used for centuries in traditional medicine. This document provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the current understanding of its biological activities and the molecular signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The discovery of this compound dates back to 1986, when Nishitoba and his colleagues first isolated and characterized this novel triterpenoid from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. Their work, published in Agricultural and Biological Chemistry, laid the foundation for future research into the biological activities of this compound. The structural elucidation of this compound was achieved through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Natural Sources of this compound

This compound, along with a plethora of other ganoderic acids, is primarily found in various species of the basidiomycete fungi belonging to the Ganoderma genus. These fungi are globally distributed and have a long history of use in traditional Asian medicine.

Table 1: Documented Natural Sources of Ganoderic Acids

| Fungal Species | Part of Fungus | Reference(s) |

| Ganoderma lucidum | Fruiting bodies, Mycelia, Spores | [1][2][3][4] |

| Ganoderma sinense | Fruiting bodies | [5] |

| Ganoderma tsugae | Fruiting bodies | [5] |

| Ganoderma applanatum | Fruiting bodies | [5] |

| Ganoderma curtisii | Fruiting bodies | [5] |

| Ganoderma colossum | Fruiting bodies | [5] |

| Ganoderma sessile | Fruiting bodies | [5] |

| Ganoderma australe | Fruiting bodies | [5] |

| Ganoderma subresinosum | Fruiting bodies | [5] |

| Ganoderma hainanense | Fruiting bodies | [5] |

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a series of meticulous extraction and chromatographic techniques.

General Extraction and Fractionation Workflow

The following diagram illustrates a typical workflow for the extraction and initial fractionation of ganoderic acids from Ganoderma species.

Detailed Isolation and Purification Protocol

This protocol provides a more detailed procedure for obtaining pure this compound.

-

Preparation of Fungal Material :

-

Obtain dried fruiting bodies of a Ganoderma species (e.g., G. lucidum).

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction :

-

Macerate the powdered fungal material with 95% ethanol at room temperature for 24-48 hours. This step is typically repeated three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning :

-

Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The triterpenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography :

-

Subject the triterpenoid-enriched fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol (B129727) (or acetone). Collect fractions based on thin-layer chromatography (TLC) analysis.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Further purify the fractions containing this compound using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

-

A typical mobile phase consists of a gradient of acetonitrile (B52724) and water (often with a small percentage of acid, such as formic acid or acetic acid, to improve peak shape).

-

Monitor the elution profile using a UV detector, typically at a wavelength of around 252 nm.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Structural Characterization

The identity and purity of the isolated this compound are confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) : To assess purity.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) : For complete structural elucidation.

Biological Activities and Signaling Pathways

Ganoderic acids, as a class of compounds, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][6][7][8][9] While research specifically on this compound is less extensive than for other analogues like Ganoderic acid A, the available evidence suggests its involvement in similar biological processes.

Anti-inflammatory Activity

Ganoderic acids are known to modulate key inflammatory signaling pathways. For instance, Ganoderic acid A has been shown to exert its anti-inflammatory effects by inhibiting the TLR/NF-κB signaling pathway.[7] The general mechanism involves the inhibition of pro-inflammatory cytokine production.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drnoelsmushroompowder.com [drnoelsmushroompowder.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 9. Neuroprotective Effect of Ganoderic Acid against Focal Ischemic Stroke Induced by Middle Cerebral Artery Occlusion in the Rats via Suppression of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Biosynthesis of Ganoderic Acid L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Among the numerous identified ganoderic acids, Ganoderic acid L represents a unique structural variation. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis and synthesis of this compound, with a focus on its biosynthetic pathway, relevant enzymatic processes, and detailed experimental protocols for its study. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, this guide synthesizes the available knowledge on the general biosynthesis of ganoderic acids and provides a framework for future research.

Biosynthesis of Ganoderic Acids: A General Overview

The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.[1] This intricate process begins with acetyl-CoA and culminates in the formation of the tetracyclic triterpenoid (B12794562) lanosterol (B1674476), which serves as the common precursor for all ganoderic acids.[1] The subsequent diversification of the lanosterol backbone into the vast array of ganoderic acids is primarily orchestrated by a series of cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes, such as reductases and transferases.[2]

The Mevalonate Pathway: From Acetyl-CoA to Lanosterol

The initial steps of ganoderic acid biosynthesis are well-established and involve the sequential action of several key enzymes to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. These are then condensed to form farnesyl pyrophosphate (FPP), which is subsequently dimerized to create squalene (B77637). The cyclization of squalene via 2,3-oxidosqualene (B107256), catalyzed by lanosterol synthase, yields the foundational lanosterol skeleton.[3]

The key enzymes involved in the MVA pathway leading to lanosterol are summarized below:

-

Acetyl-CoA C-acetyltransferase (AACT) : Catalyzes the condensation of two acetyl-CoA molecules.

-

3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) : Condenses acetoacetyl-CoA with another acetyl-CoA.

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) : A rate-limiting enzyme that reduces HMG-CoA to mevalonate.

-

Mevalonate kinase (MVK) : Phosphorylates mevalonate.

-

Phosphomevalonate kinase (PMVK) : Further phosphorylates phosphomevalonate.

-

Diphosphomevalonate decarboxylase (MVD) : Decarboxylates diphosphomevalonate to form IPP.

-

Isopentenyl pyrophosphate isomerase (IDI) : Isomerizes IPP to DMAPP.

-

Farnesyl diphosphate (B83284) synthase (FPS) : Condenses IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently FPP.

-

Squalene synthase (SQS) : Dimerizes two molecules of FPP to form squalene.

-

Squalene epoxidase (SE) : Epoxidizes squalene to 2,3-oxidosqualene.

-

Lanosterol synthase (LS) : Cyclizes 2,3-oxidosqualene to lanosterol.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation and Spectroscopic Profile of Ganoderic Acid L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid L is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the extensive family of ganoderic acids, it contributes to the diverse pharmacological activities attributed to this fungus. The structural complexity and biological significance of this compound make its thorough characterization essential for further research and potential therapeutic applications. This technical guide provides a comprehensive overview of the structural elucidation, spectroscopic properties, and experimental protocols related to this compound.

Structural Elucidation

The definitive structure of this compound was first reported by Nishitoba et al. in 1986. Through detailed spectroscopic analysis, its chemical structure was determined to be 3β, 7β, 15α, 20-tetrahydroxy-11, 23-dioxo-5α-lanost-8-en-26-oic acid . The initial structural determination was performed on its methyl ester derivative, methyl ganoderate L.

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₈ | |

| Molecular Weight | 534.68 g/mol | |

| [M-H]⁻ Ion | m/z 533 | |

| Key Fragment Ions | m/z 515, 497, 453, 423, 303, 301, 287, 193 |

Note: The initial structural elucidation by Nishitoba et al. (1986) reported Field Desorption (FD)-MS and Electron Ionization (EI)-MS data for the methyl ester derivative, methyl ganoderate L, showing a molecular ion peak at m/z 548.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR and UV-Vis absorption data for this compound are not explicitly detailed in the currently available literature. However, based on its chemical structure, the following characteristic absorptions can be anticipated:

-

IR Spectroscopy: Broad absorption bands corresponding to hydroxyl (-OH) groups, strong absorptions for carbonyl (C=O) groups of the ketone and carboxylic acid functionalities, and absorptions for C-O and C-C bond stretching.

-

UV-Vis Spectroscopy: Absorption maxima related to the α,β-unsaturated ketone system within the lanostane (B1242432) skeleton.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum, based on methodologies reported for ganoderic acids.

1. Extraction:

- Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature.

- The extraction is repeated multiple times to ensure a high yield of the triterpenoid-rich fraction.

- The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the chloroform or ethyl acetate layer.

3. Chromatographic Separation:

- Silica (B1680970) Gel Column Chromatography: The enriched triterpenoid fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate, to separate the complex mixture into fractions.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

4. Final Purification:

- The fractions containing the compound of interest are collected, and the solvent is removed under reduced pressure to yield purified this compound. The purity is then assessed by analytical HPLC and spectroscopic methods.

// Nodes

raw_material [label="Dried & Powdered\nGanoderma lucidum Fruiting Bodies", fillcolor="#F1F3F4", fontcolor="#202124"];

extraction [label="Exhaustive Extraction\n(95% Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

concentration1 [label="Concentration\n(Reduced Pressure)", fillcolor="#FBBC05", fontcolor="#202124"];

crude_extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"];

partitioning [label="Solvent Partitioning\n(e.g., n-hexane, chloroform)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

triterpenoid_fraction [label="Triterpenoid-Enriched Fraction", fillcolor="#F1F3F4", fontcolor="#202124"];

silica_gel [label="Silica Gel Column Chromatography\n(Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

fractions [label="Collected Fractions", fillcolor="#F1F3F4", fontcolor="#202124"];

prep_hplc [label="Preparative RP-HPLC (C18)\n(Gradient Elution)", fillcolor="#34A853", fontcolor="#FFFFFF"];

pure_ga_l [label="Purified this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

raw_material -> extraction;

extraction -> concentration1;

concentration1 -> crude_extract;

crude_extract -> partitioning;

partitioning -> triterpenoid_fraction;

triterpenoid_fraction -> silica_gel;

silica_gel -> fractions;

fractions -> prep_hplc;

prep_hplc -> pure_ga_l;

}

Caption: Generalized workflow for the isolation of this compound.

Biological Activity

This compound has been shown to possess immunomodulatory properties. Specifically, it has been reported to enhance the proliferation of mouse splenocytes induced by Concanavalin A (ConA) in vitro. This suggests a potential role for this compound in modulating T-cell mediated immune responses.

Signaling Pathways

The enhancement of ConA-induced splenocyte proliferation by this compound likely involves the modulation of key signaling pathways that govern T-cell activation and proliferation. ConA, a lectin, primarily activates T-cells by binding to glycoproteins on the cell surface, leading to a cascade of intracellular events. While the specific targets of this compound within these pathways have not been fully elucidated, the general pathways involved in T-cell activation include the T-cell receptor (TCR) signaling cascade, the mitogen-activated protein kinase (MAPK) pathway, and the NF-κB signaling pathway. These pathways culminate in the production of cytokines, such as Interleukin-2 (IL-2), and the expression of cell surface receptors that drive cell cycle progression and proliferation.

Further research is necessary to pinpoint the precise molecular targets of this compound within these immunomodulatory signaling networks.

Caption: Putative signaling pathways in ConA-induced T-cell proliferation.

A Technical Guide to the Physicochemical Properties of Ganoderic Acid L

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids, primarily isolated from the medicinal mushroom Ganoderma lucidum. This fungus, known as "Lingzhi" or "Reishi," has been a cornerstone of traditional Asian medicine for centuries, valued for its purported health-promoting and therapeutic properties[1][2]. Modern phytochemical research has identified ganoderic acids as key bioactive constituents responsible for a wide range of pharmacological activities, including antitumor, anti-inflammatory, and immunomodulatory effects[1][3][4].

This technical guide focuses specifically on Ganoderic acid L, a member of this extensive family of natural products. While research has extensively covered some ganoderic acids like A, B, and D, specific data on this compound is less abundant. This document collates the available physicochemical data, spectroscopic information, and isolation methodologies for this compound to serve as a comprehensive resource for researchers. Where specific experimental data for this compound is limited, representative protocols and pathways from closely related ganoderic acids are provided for context and methodological guidance.

Physicochemical Properties

This compound is a C30 lanostane-type triterpenoid (B12794562) isolated from the fruiting body of Ganoderma lucidum[2][5][6]. Its core structure is characterized by a tetracyclic nucleus with multiple oxygen-containing functional groups, which contribute to its chemical properties and biological activities. A summary of its known physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 3β,7β,15α,20-Tetrahydroxy-11,23-dioxo-5α-lanost-8-en-26-oic acid | [7] |

| Molecular Formula | C₃₀H₄₆O₈ | [5][6][8][9] |

| Molecular Weight | 534.69 g/mol | [5][6][8][9] |

| CAS Number | 102607-24-9 | [5][6][8][10] |

| Appearance | Powder | [6] |

| Solubility | Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] Aqueous: Predicted water solubility of 0.1 g/L.[7][11] | |

| Melting Point | Not available in the searched literature. | [11] |

| Natural Source | Fruiting body of Ganoderma lucidum. | [2][5][6] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides precise mass determination and fragmentation patterns critical for identification.

-

HR-ESI-MS (Negative Ion Mode): A quasi-molecular ion peak [M-H]⁻ has been observed at m/z 533.3146 (calculated for C₃₀H₄₅O₈, 533.3109)[12].

-

Key Fragment Ions: Characteristic fragment ions are observed at m/z 515.3015 [M-H-H₂O]⁻, 317.1723 [M-H-C₁₀H₁₆O₄]⁻ (cleavage of the side chain), and 303.1591 [M-H-C₁₁H₁₈O₅]⁻[3][12].

-

FD-MS (Methyl Ester): The field desorption mass spectrum of its methyl ester, Methyl Ganoderate L, shows a molecular ion peak [M]⁺ at m/z 548[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is available for the methyl ester derivative of this compound (Methyl 3β,7β,15α,20-tetrahydroxy-11,23-dioxo-5α-lanost-8-en-26-oate).

-

¹H-NMR (in Pyridine-d₅): δ 5.33 (1H, d, J=5.3 Hz), 2.11 (3H, s), 1.59 (3H, s), 1.51 (3H, s), 1.29 (3H, s), 1.11 (3H, s), 1.07 (3H, s)[13].

-

¹³C-NMR (in Pyridine-d₅): δ 207.6 (C), 198.9 (C), 159.9 (C), 141.9 (C), 77.5 (CH), 72.4 (CH), 69.4 (CH)[13].

Infrared (IR) Spectroscopy

While specific IR data for this compound is not detailed in the available literature, triterpenoids from Ganoderma species generally exhibit characteristic absorption bands for hydroxyl groups (broad band around 3400 cm⁻¹) and carbonyl groups (strong band around 1700-1740 cm⁻¹)[14][15].

Biological Activity and Signaling Pathways

While many ganoderic acids are known for their potent biological activities, specific pharmacological studies focusing exclusively on this compound are limited in the reviewed literature[16]. The broader class of ganoderic acids exhibits significant antitumor, anti-inflammatory, hepatoprotective, and immunomodulatory effects[1][3][17].

Given the structural similarity to other well-studied ganoderic acids, it is hypothesized that this compound may share some of these biological functions. For illustrative purposes, a representative signaling pathway modulated by the closely related Ganoderic Acid A is detailed below. Ganoderic Acid A has been shown to exert anti-cancer effects by activating the p53 tumor suppressor pathway.

Caption: p53 pathway activation by a related compound, Ganoderic Acid A.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described for the initial isolation of this compound and its methyl ester derivative from the fruiting bodies of Ganoderma lucidum[13].

Caption: General workflow for the isolation of Methyl Ganoderate L.

Detailed Methodology:

-

Extraction: The dried and powdered fruiting bodies of G. lucidum are extracted with a suitable organic solvent such as methanol (B129727) or ethanol to obtain a crude extract.

-

Solvent Partitioning: The crude extract is partitioned to separate the acidic components from neutral and basic compounds. This typically involves liquid-liquid extraction between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate solution).

-

Acidification and Re-extraction: The aqueous basic layer is acidified (e.g., with HCl to pH 2-3) and then re-extracted with an organic solvent to yield the crude acidic fraction containing ganoderic acids.

-

Chromatographic Separation: The crude acidic fraction is subjected to column chromatography. The original isolation utilized a Lobar RP-8 column for further separation[13].

-

Fraction Collection and Analysis: Fractions are collected and monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Derivatization (Optional but used in original isolation): For structural elucidation and improved chromatographic separation, the fraction containing this compound is treated with diazomethane to convert the carboxylic acid to its methyl ester (Methyl Ganoderate L)[13].

-

Final Purification: Further purification of the target compound is achieved through techniques like preparative HPLC to yield the pure compound.

Representative Biological Assay: In Vitro Cytotoxicity (MTT Assay)

While specific cytotoxicity data for this compound is scarce, this protocol outlines a general method for assessing the anti-proliferative effects of a pure compound like this compound on a cancer cell line, a common assay for this class of molecules.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HepG2 human liver cancer cells).

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

HepG2 cells (or other relevant cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration in all wells should be kept constant and non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a distinct triterpenoid from Ganoderma lucidum with a fully characterized chemical structure. This guide provides a consolidated summary of its known physicochemical and spectroscopic properties. While specific data on its biological activities and signaling pathways remain limited, the established methodologies for isolation and the representative protocols for bioactivity screening offer a solid foundation for future research. Further investigation into the pharmacological potential of this compound is warranted to fully understand its role within the therapeutic landscape of Ganoderma triterpenoids.

References

- 1. worldscientific.com [worldscientific.com]

- 2. d-nb.info [d-nb.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CAS:102607-24-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. Showing Compound this compound (FDB014667) - FooDB [foodb.ca]

- 8. This compound [clementiabiotech.com]

- 9. This compound | CAS 102607-24-9 | ScreenLib [screenlib.com]

- 10. This compound, 102607-24-9 [thegoodscentscompany.com]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0035885) [hmdb.ca]

- 12. Screening Immunoactive Compounds of Ganoderma lucidum Spores by Mass Spectrometry Molecular Networking Combined With in vivo Zebrafish Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Nortriterpenoids from the Fruiting Bodies of the Mushroom Ganoderma resinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide on the Core Mechanism of Action of Ganoderic Acids in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology. Among the numerous identified derivatives, specific Ganoderic acids have emerged as potent bioactive compounds with demonstrated anti-cancer activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which these compounds exert their effects, focusing on the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The information is compiled for researchers and professionals engaged in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanisms of Action

Ganoderic acids employ a multi-pronged approach to inhibit cancer progression, primarily by inducing programmed cell death (apoptosis) in cancer cells, halting their proliferation by arresting the cell cycle, and preventing their spread (metastasis).

Induction of Mitochondria-Mediated Apoptosis

Ganoderic acids trigger the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide initiated from within the cell, primarily involving the mitochondria. This pathway is critical for eliminating damaged or cancerous cells. The pro-apoptotic activity of GAs is characterized by their ability to modulate key regulatory proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.

The process is often initiated by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][2] An increased Bax/Bcl-2 ratio is a critical determinant for apoptosis, as it promotes the permeabilization of the outer mitochondrial membrane.[2][3][4] This event leads to the release of cytochrome c from the mitochondria into the cytosol.[1][3][5]

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9, the initiator caspase in this pathway.[3] Activated caspase-9 subsequently cleaves and activates executioner caspases, most notably caspase-3.[1][2][3][6] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell death.[7]

Several studies have confirmed that various Ganoderic acids, including GA-A, GA-T, GA-Mf, GA-S, and GA-Me, induce apoptosis through this mitochondria-dependent pathway in a range of cancer cell lines such as lung, cervical, and hepatocellular carcinoma.[1][2][3][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Ganoderic acids on cancer cells.

Table 1: Cytotoxicity of Ganoderic Acids in Cancer Cell Lines

| Ganoderic Acid | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| GA-A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l | 24 h | [6] |

| GA-A | HepG2 | Hepatocellular Carcinoma | 203.5 µmol/l | 48 h | [6] |

| GA-A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l | 24 h | [6] |

| GA-A | SMMC7721 | Hepatocellular Carcinoma | 139.4 µmol/l | 48 h | [6] |

| GA-A | NALM-6 | B-cell Leukemia | 140 µg/mL | 48 h | [8] |

Table 2: Apoptotic Effects of Ganoderic Acids

| Ganoderic Acid | Cell Line | Concentration | Apoptosis Rate | Exposure Time | Citation |

| GA-A | NALM-6 | 140 µg/mL | 40.5% (Early & Late) | 48 h | [8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the apoptotic effects of Ganoderic acids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the Ganoderic acid of interest or a vehicle control (like DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan (B1609692) crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the control group.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the Ganoderic acid or vehicle control for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: After treatment, cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and protein expression is normalized to a loading control like GAPDH.

This document is intended for informational purposes for a scientific audience and is a synthesis of publicly available research. It is not a substitute for professional medical or scientific advice.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

The Biological Activity of Ganoderic Acid L: A Technical Guide and Research Roadmap

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to the biological activities of Ganoderic acid L is notably limited. This guide provides a comprehensive overview of the known biological activities of closely related and well-studied ganoderic acids, such as Ganoderic acid A, C1, T, and DM. The presented data, experimental protocols, and signaling pathways are intended to serve as a valuable reference and a foundational roadmap for stimulating and guiding future research into the therapeutic potential of this compound.

Introduction to Ganoderic Acids

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds are recognized for a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory effects. While numerous ganoderic acids have been identified, research has predominantly focused on a select few, leaving the biological landscape of many, including this compound, largely unexplored. This guide synthesizes the current understanding of major ganoderic acids to infer the potential bioactivities and mechanisms of this compound.

Quantitative Data on the Biological Activities of Major Ganoderic Acids

The following tables summarize the quantitative data for several well-researched ganoderic acids, offering a comparative perspective on their potential efficacy.

Table 1: Cytotoxic Activity of Ganoderic Acids against Cancer Cell Lines

| Ganoderic Acid | Cell Line | Assay | IC50 Value | Incubation Time (h) | Reference |

| Ganoderic Acid A | HepG2 | CCK-8 | 187.6 µmol/l | 24 | [1] |

| Ganoderic Acid A | HepG2 | CCK-8 | 203.5 µmol/l | 48 | [1] |

| Ganoderic Acid A | SMMC7721 | CCK-8 | 158.9 µmol/l | 24 | [1] |

| Ganoderic Acid A | SMMC7721 | CCK-8 | 139.4 µmol/l | 48 | [1] |

| Ganoderic Acid T | HeLa | MTT | Not specified | Not specified | [2] |

| Ganoderic Acid DM | Breast Cancer Cells | Not specified | Not specified | Not specified | [3] |

Table 2: Anti-inflammatory Activity of Ganoderic Acids

| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference |

| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [4] |

| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR) | [4] |

| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC50: 24.5 µg/mL | NF-κB, MAPK, AP-1 | [5] |

Table 3: Hepatoprotective Effects of Ganoderic Acids

| Ganoderic Acid | Model | Biomarkers | Dosage | Observations | Reference |

| Ganoderic Acids (mixture) | Alcoholic Liver Disease (mice) | ALT, AST, TG, TC | 12 mg/kg & 36 mg/kg | Reduced serum levels of ALT, AST, TG, and TC. | [6] |

| Ganoderic Acid A | Alcoholic Liver Injury (mice) | ALT, AST, TG, TC, LDL-C | Not specified | Significantly inhibited the elevation of liver index and serum lipids. | [7][8] |

| Ganoderic Triterpenoids (GTs) | t-BHP-induced HepG2 cells | ALT, AST, LDH, MDA, GSH, SOD | 50, 100, 200 µg/ml | Reduced leakage of liver enzymes and oxidative stress markers. | [9] |

Key Signaling Pathways Modulated by Ganoderic Acids

The biological effects of ganoderic acids are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for predicting the potential pathways modulated by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Several ganoderic acids, including Deacetyl Ganoderic Acid F and Ganoderic Acid C1, have been shown to inhibit the NF-κB pathway.[4][5] This inhibition is typically achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some ganoderic acids, such as Ganoderic acid T, have been shown to exert their anti-cancer effects through the p53 pathway.[3] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the literature for the characterization of ganoderic acids. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of a compound on cultured cells.

-

Materials:

-

Target cancer cell line (e.g., HepG2, SMMC7721)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Ganoderic acid stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Ganoderic acid from the stock solution in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Ganoderic acid. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

-

In Vivo Alcoholic Liver Injury Model

This model is used to evaluate the hepatoprotective effects of a compound in a living organism.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

Ganoderic acid suspension (in 0.5% carboxymethylcellulose sodium).

-

50% ethanol (B145695) solution.

-

Equipment for oral gavage.

-

Kits for measuring serum ALT, AST, TG, and TC.

-

-

Protocol:

-

Acclimatize mice for one week.

-

Divide mice into groups: Control, Model (ethanol only), and Ganoderic acid treatment groups (different doses).

-

Administer the Ganoderic acid suspension or vehicle to the respective groups via oral gavage daily for a predetermined period (e.g., 4 weeks).

-

Two hours after the daily administration of the test compound, administer 50% ethanol to the Model and treatment groups via oral gavage. The Control group receives saline.

-

At the end of the experimental period, collect blood samples via cardiac puncture and harvest the livers.

-

Analyze serum for ALT, AST, TG, and TC levels.

-

Perform histopathological examination of the liver tissue.

-

Future Directions for this compound Research

The significant biological activities demonstrated by various ganoderic acids strongly suggest that this compound may also possess valuable therapeutic properties. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Ganoderma lucidum.

-

In Vitro Screening: Conducting comprehensive in vitro screening of this compound for its cytotoxic, anti-inflammatory, and hepatoprotective activities using the protocols outlined in this guide.

-

Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, such as NF-κB, MAPK, and p53, to elucidate its molecular mechanisms.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, and liver disease.

Conclusion

While direct scientific evidence on the biological activity of this compound is currently scarce, the extensive research on other ganoderic acids provides a strong rationale for its investigation. This technical guide offers a comprehensive framework of the known bioactivities, underlying mechanisms, and established experimental protocols for related compounds. It is intended to serve as a valuable resource to catalyze and direct future research efforts to unlock the full therapeutic potential of this compound. The structured data and visual aids provided herein are designed to facilitate a systematic and informed approach to the study of this promising natural compound.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Pharmacological Properties of Ganoderic Acid L

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the pharmacological properties of Ganoderic acid L. However, based on currently available scientific literature, specific experimental data, including quantitative analyses and detailed protocols directly pertaining to this compound, is exceptionally limited. The majority of research has focused on other ganoderic acids such as A, B, C1, and T. Therefore, this guide will present the known context of ganoderic acids as a class of compounds, with the explicit caveat that direct evidence for this compound is largely unavailable. The methodologies and signaling pathways described are based on studies of closely related ganoderic acids and should be considered as a predictive framework for potential future research on this compound.

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds are reputed for a wide array of pharmacological activities, contributing to the mushroom's long-standing use in traditional medicine.[1][2] While over 150 ganoderic acids have been identified, research has been concentrated on a select few.[3] This guide focuses on this compound, a member of this extensive family. Although its specific biological activities are not well-documented, the general pharmacological properties of ganoderic acids provide a foundation for understanding its potential therapeutic value.

Pharmacological Properties (Based on the Ganoderic Acid Class)

Ganoderic acids, as a group, have demonstrated a multitude of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and hepatoprotective activities.[2][3] These effects are often attributed to their ability to modulate various cellular signaling pathways.

Anticancer Activity

Ganoderic acids are widely investigated for their potential as anticancer agents. Their mechanisms of action are multifaceted and include inducing cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.[4][5]

Table 1: Representative Cytotoxicity of Various Ganoderic Acids Against Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | IC50 Value | Reference |

| Ganoderic Acid A | HepG2 (Liver Cancer) | 187.6 µM (24h) | [5] |

| Ganoderic Acid A | SMMC7721 (Liver Cancer) | 158.9 µM (24h) | [5] |

| Ganoderic Acid DM | Prostate Cancer Cells | Not specified | [6] |

| Triterpenoid (B12794562) Extracts | Lung, Melanoma, Oral Cancer | Not specified | [7] |

Note: This table presents data for other ganoderic acids due to the absence of specific data for this compound.

Anti-inflammatory Activity

Several ganoderic acids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[3] This is often achieved through the downregulation of key inflammatory signaling pathways.

Table 2: Representative Anti-inflammatory Activity of Ganoderic Acids

| Ganoderic Acid | Cell Line | Key Inhibited Mediators | Signaling Pathway | Reference |

| Ganoderic Acid C1 | RAW 264.7 Macrophages | TNF-α | NF-κB, MAPK, AP-1 | [8] |

| Ganoderma lucidum Extract | THP-1 Macrophages | Nitric Oxide (NO) | iNOS expression | [9] |

Note: This table presents data for other ganoderic acids and extracts due to the absence of specific data for this compound.

Antiviral Activity

Certain ganoderic acids have been shown to possess antiviral activities, notably against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[3][10]

Table 3: Representative Antiviral Activity of Ganoderic Acids

| Ganoderic Acid | Virus | Mechanism of Action | Effective Concentration | Reference |

| General Ganoderic Acids | Hepatitis B Virus (HBV) | Inhibition of viral replication | 8 µg/mL | [10] |

| Ganoderiol F & Ganodermanontriol | HIV-1 | Anti-HIV-1 agents | 7.8 µg/mL | [11] |

| Ganoderic Acid B | HIV-1 Protease | Inhibitory activity | 0.17-0.23 mM | [11] |

Note: This table presents data for other ganoderic acids and related triterpenoids due to the absence of specific data for this compound.

Hepatoprotective Activity

Extracts rich in ganoderic acids have demonstrated protective effects against liver injury in preclinical models.[9][12][13] These effects are often linked to their antioxidant and anti-inflammatory properties.

Table 4: Representative Hepatoprotective Effects of Ganoderic Acid-Rich Extracts

| Extract/Compound | Model | Key Findings | Reference |

| Ganoderic acid-rich ethanol (B145695) extract | Alcoholic liver injury in mice | Ameliorated lipid metabolism and inflammation | [9] |

| Ganoderic acid A | Alcoholic liver injury in mice | Ameliorated lipid metabolism and modulated gut microbiota | [12][13] |

| Ganoderic acids | Carbon tetrachloride-induced liver injury in mice | Protected against liver injury | [10] |

Note: This table presents data for ganoderic acid-rich extracts and Ganoderic Acid A due to the absence of specific data for this compound.

Experimental Protocols (General Methodologies)

Due to the lack of specific studies on this compound, this section provides generalized protocols for key experiments based on research conducted with other ganoderic acids. These can serve as a starting point for designing experiments with this compound.

Isolation and Purification of Ganoderic Acids

A general procedure for isolating ganoderic acids from Ganoderma lucidum is as follows:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a solvent such as 95% ethanol.[14]

-

Solvent Partitioning: The crude extract is then partitioned with different solvents (e.g., methylene (B1212753) chloride and water) to enrich the triterpenoid fraction.[14]

-

Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) for separation.[14]

-

Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[14]

Figure 1: General workflow for the isolation of Ganoderic Acids.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the ganoderic acid for 24, 48, or 72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Figure 2: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the modulation of signaling pathways.

-

Protein Extraction: Cells are treated with the ganoderic acid, and total protein is extracted.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest, followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways (Hypothesized for this compound)

Based on the known mechanisms of other ganoderic acids, this compound may exert its biological effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many ganoderic acids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8]

Figure 3: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Pathway

Ganoderic acids can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases.[4][15]

Figure 4: Hypothesized induction of apoptosis by this compound.

Conclusion and Future Directions

While the broader class of ganoderic acids holds significant promise for therapeutic applications, research specifically on this compound is conspicuously absent from the current scientific literature. The information presented in this guide, drawn from studies on its chemical relatives, suggests that this compound may possess valuable anticancer, anti-inflammatory, antiviral, and hepatoprotective properties.

Future research should focus on isolating sufficient quantities of this compound to perform comprehensive pharmacological screening. In vitro studies are needed to determine its cytotoxicity against a panel of cancer cell lines, its ability to inhibit inflammatory mediators, and its efficacy against various viruses. Subsequent in vivo studies in appropriate animal models would be crucial to validate these findings. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this compound. Such research will be instrumental in unlocking the full therapeutic potential of this understudied natural compound.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. mdpi.com [mdpi.com]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Enhanced production of ganoderic acids and cytotoxicity of Ganoderma lucidum using solid-medium culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of Ganoderic Acids: A Technical Review of Their Anti-Cancer and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. For centuries, Ganoderma lucidum has been a cornerstone of traditional Asian medicine, and modern research is now elucidating the molecular mechanisms behind its therapeutic potential. This technical guide provides an in-depth review of the anti-cancer and anti-inflammatory properties of prominent ganoderic acids, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Anti-Cancer Activity of Ganoderic Acids

Ganoderic acids exert their anti-neoplastic effects through a multi-pronged approach that includes inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting metastasis.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of various ganoderic acids against a range of cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric of their potency.

| Ganoderic Acid | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | [1] |

| 48 | 203.5 | [1] | |||

| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | [1] | |

| 48 | 139.4 | [1] | |||

| NALM-6 | Acute Lymphoblastic Leukemia | 24 | 5, 10, 20, 40 (Dose-dependent viability reduction) | ||

| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not Specified | Stronger than MDA-MB-231 | [2] |

| A549 | Non-small cell lung cancer | Not Specified | Dose-dependent increase in apoptosis | [3] | |

| NCI-H460 | Non-small cell lung cancer | Not Specified | Dose-dependent increase in apoptosis | [3] | |

| Ganoderic Acid T | 95-D | Lung Cancer | Not Specified | 27.9 µg/ml | [4] |

| 7-Oxo-ganoderic acid Z2 | H460 | Lung Cancer | Not Specified | 43.1 | [5] |

| Ganoderic Acid C1 | HeLa | Cervical Cancer | 48 | 75.8 | [6] |

| HepG2 | Hepatocellular Carcinoma | 48 | 92.3 | [6] | |

| SMMC7721 | Hepatocellular Carcinoma | 48 | 85.1 | [6] | |

| MDA-MB-231 | Breast Cancer | 48 | 110.5 | [6] |

Signaling Pathways in Cancer

Ganoderic acids modulate several key signaling pathways to exert their anti-cancer effects. The apoptosis pathway, the PI3K/Akt/mTOR pathway, and the NF-κB pathway are primary targets.

Apoptosis Induction by Ganoderic Acids

Ganoderic acids, such as Ganoderic Acid DM, trigger apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[6]

Caption: Mitochondrial Apoptosis Pathway Induced by Ganoderic Acids.

PI3K/Akt/mTOR Pathway Inhibition

Ganoderic Acid DM has been shown to induce autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its inhibition leads to cell death.

Caption: Inhibition of PI3K/Akt/mTOR Pathway by Ganoderic Acid DM.

Anti-Inflammatory Activity of Ganoderic Acids

Ganoderic acids also exhibit potent anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Quantitative Analysis of Anti-Inflammatory Effects

The anti-inflammatory activity of ganoderic acids is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Inhibited Mediators | IC50 | Reference |

| Ganoderic Acid C1 | RAW 264.7 | LPS | TNF-α | 24.5 µg/mL | [7] |

| Deacetyl Ganoderic Acid F | BV-2 | LPS | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL (Effective Concentration) | [8][9] |

Signaling Pathways in Inflammation

NF-κB Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. Ganoderic acids, such as Deacetyl Ganoderic Acid F and Ganoderic Acid C1, have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.[7][8] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB Signaling Pathway by Ganoderic Acids.

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Ganoderic Acid C1 has been shown to partially suppress the MAPK pathway, contributing to its anti-inflammatory effects.[7]

Experimental Protocols

Extraction and Purification of Ganoderic Acids

A general workflow for the extraction and purification of ganoderic acids from Ganoderma lucidum involves several key steps.

Caption: General Workflow for Ganoderic Acid Extraction and Purification.

Detailed Protocol for Ethanolic Extraction: [10]

-

Maceration: Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of ganoderic acids on cancer cell lines.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the ganoderic acid for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway

This protocol is used to investigate the effect of ganoderic acids on key proteins in the NF-κB signaling pathway.[11][12]

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with desired concentrations of ganoderic acid for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for a specified time.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The body of research on ganoderic acids provides compelling evidence for their potential as therapeutic agents in the fields of oncology and inflammation. Their ability to modulate multiple, critical signaling pathways underscores their pleiotropic effects. The quantitative data on their cytotoxicity and anti-inflammatory potency, coupled with a growing understanding of their mechanisms of action, paves the way for further preclinical and clinical investigations. The detailed experimental protocols provided in this guide are intended to facilitate a standardized and rigorous approach to the continued exploration of these promising natural compounds. Further research, particularly in vivo studies and combination therapies, will be crucial in translating the therapeutic potential of ganoderic acids into clinical applications.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ftb.com.hr [ftb.com.hr]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

In Vitro Anticancer Effects of Ganoderic Acids: A Technical Guide for Researchers

A Note on Ganoderic Acid L: Extensive literature searches for the specific in vitro anticancer effects of this compound did not yield sufficient detailed data to construct a comprehensive technical guide. While this compound is a known triterpenoid (B12794562) isolated from Ganoderma lucidum, specific studies detailing its cytotoxic activity, effects on cell cycle and apoptosis, and underlying molecular mechanisms in cancer cells appear to be limited in the public domain.

Therefore, this guide provides an in-depth overview of the in vitro anticancer effects of several other well-researched Ganoderic acids, such as Ganoderic Acid A, T (also known as TR), and DM. The presented data, protocols, and pathways are representative of the anticancer potential of this class of compounds and can serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Ganoderic Acids

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology.[1] GAs have been shown to exert a range of anticancer effects in vitro, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[2][3] Their multi-pronged approach to targeting cancer cells makes them promising candidates for further investigation and development as novel therapeutic agents.[1]

Quantitative Data on Anticancer Effects

The following tables summarize the quantitative data from various in vitro studies on the effects of different Ganoderic acids on a range of cancer cell lines.

Table 1: Cytotoxicity (IC50 Values) of Ganoderic Acids in Human Cancer Cell Lines

| Ganoderic Acid | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |

| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | |

| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | |

| Ganoderic Acid T | HeLa | Cervical Cancer | ~10 µM (approx.) | 24 |

| Ganoderic Acid DM | Breast Cancer Cells | Breast Cancer | Not specified | Not specified |

| Prostate Cancer Cells | Prostate Cancer | Not specified | Not specified |

Data compiled from multiple sources.[4]

Table 2: Effect of Ganoderic Acid A on Cell Cycle Distribution in HepG2 Cells (48h treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 43.43 | 37.95 | 18.62 |

| Ganoderic Acid A (100 µM) | 48.56 | 29.51 | 21.93 |

Data from a study on human hepatocellular carcinoma cells.[4]

Table 3: Apoptosis Induction by Ganoderic Acid A in HCC Cells (48h treatment)

| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

| HepG2 | Control | Not specified | Not specified |

| Ganoderic Acid A (100 µM) | Significantly Increased | Significantly Increased | |

| SMMC7721 | Control | Not specified | Not specified |

| Ganoderic Acid A (75 µM) | Significantly Increased | Significantly Increased |

Qualitative representation of data indicating a significant increase in apoptosis.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the in vitro anticancer effects of Ganoderic acids.

Cell Viability Assay (CCK-8 or MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of approximately 6,000 cells per well and allow them to adhere and grow to about 80% confluence.[4]

-

Treatment: Prepare serial dilutions of the Ganoderic acid in the appropriate culture medium. The final concentration of the solvent (e.g., DMSO) should be kept non-toxic (typically <0.1%). Remove the old medium from the cells and add the medium containing different concentrations of the Ganoderic acid. Include a vehicle control (medium with solvent only). Incubate for desired time points (e.g., 24, 48, 72 hours).[4]

-

Detection: After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[4] For MTT assays, add MTT solution and incubate, followed by the addition of a solubilizing agent.

-

Quantification: Measure the optical density (OD) at a wavelength of 450 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Preparation: Culture and treat approximately 1 x 10⁶ cells with the desired concentration of Ganoderic acid for a specific duration (e.g., 48 hours).[1]

-

Harvesting and Fixation: Harvest the cells (including any floating cells), wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol (B145695) overnight at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[1]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the Ganoderic acid at the desired concentration and for the specified time.

-

Harvesting and Staining: Harvest both adherent and floating cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add more 1X Binding Buffer and analyze the cells by flow cytometry within one hour. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

Signaling Pathways and Mechanisms of Action

Ganoderic acids exert their anticancer effects by modulating various signaling pathways. The diagrams below illustrate some of the key mechanisms.

General experimental workflow for in vitro analysis.

Mitochondria-mediated apoptosis pathway induced by GAs.

G1 phase cell cycle arrest pathway induced by GA-A.

Conclusion